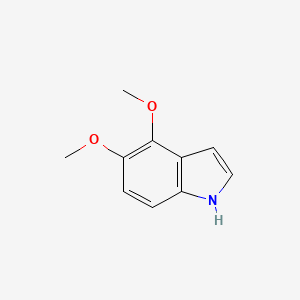

4,5-dimethoxy-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole scaffold is of paramount importance in medicinal chemistry due to its presence in a multitude of biologically active compounds. rsc.orgbohrium.comnih.gov Many natural and synthetic indole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgmdpi.com The structural versatility of the indole nucleus allows it to interact with a diverse range of biological targets, making it a frequent component of approved drugs and a focal point of drug discovery research. mdpi.comnih.gov The ability to readily modify the indole ring at various positions enables chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and selectivity. mdpi.com

Overview of Dimethoxyindole Compounds in Research

Among the various substituted indoles, dimethoxyindoles have garnered significant attention in the scientific community. The introduction of methoxy (B1213986) groups onto the indole ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. chim.it Different positional isomers of dimethoxyindole, such as 5,6-dimethoxyindole (B14739) and 4,6-dimethoxyindole (B1331502), serve as crucial intermediates in the synthesis of a variety of bioactive molecules. chemimpex.comcymitquimica.com For instance, 5,6-dimethoxyindole is a key building block for certain anti-cancer agents and neuroprotective drugs. chemimpex.com Similarly, derivatives of 4,6-dimethoxyindole have been investigated for their potential as anticholinesterase agents for the treatment of neurodegenerative diseases.

Research Significance of 4,5-Dimethoxy-1H-Indole as a Core Structure

The specific isomer, this compound, and its derivatives are subjects of ongoing research due to their potential as core structures in the development of new pharmacologically active agents. The strategic placement of the two methoxy groups at the 4 and 5 positions of the indole ring imparts unique chemical characteristics to the molecule. This substitution pattern has been explored in the synthesis of various compounds with potential therapeutic applications.

Research has shown that derivatives of this compound can be synthesized and further modified to create a library of compounds for biological screening. For example, N-fatty acyl derivatives of 4,5-dimethoxy tryptamine (B22526), which are derived from this compound, have been synthesized and evaluated for their in vitro anticancer and antioxidant activities. niscpr.res.in The core structure of this compound is also a component of more complex molecules that have been investigated for their interactions with biological targets. ontosight.ai The synthesis of this indole derivative often involves multi-step reaction sequences, starting from commercially available precursors. rsc.orgniscpr.res.in

Table 1: Selected Dimethoxyindole Derivatives and Their Research Focus

| Compound Name | Research Area | Key Findings |

| 5,6-Dimethoxyindole | Pharmaceutical Development | Intermediate for anti-cancer and neuroprotective drugs. chemimpex.com |

| 4,6-Dimethoxyindole Derivatives | Neurodegenerative Diseases | Inhibition of acetylcholinesterase and butyrylcholinesterase. |

| N-fatty acyl derivatives of 4,5-dimethoxy tryptamine | Oncology and Antioxidant Research | Promising cytotoxicity against cancer cell lines and significant antioxidant activity. niscpr.res.in |

| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4,5-dimethoxy-1H-indole-2-carbohydrazide | Medicinal Chemistry | Potential for a range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-8-7(5-6-11-8)10(9)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLORFNDUOILHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365720 | |

| Record name | 4,5-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30933-67-6 | |

| Record name | 4,5-Dimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30933-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxy 1h Indole and Its Analogs

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Dimethoxyindoles

Traditional methods for indole synthesis remain relevant for producing dimethoxyindoles, though they often require modifications to control regioselectivity and improve yields. wikipedia.orgchim.it

Fischer Indole Synthesis: Regioselectivity and Scope

The Fischer indole synthesis is a foundational method for creating the indole nucleus, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of dimethoxyindoles, the regioselectivity of the cyclization is a critical consideration. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

The presence of methoxy (B1213986) groups on the phenylhydrazine ring can influence the direction of the cyclization. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can lead to an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product when using HCl/EtOH, demonstrating that the substituent can direct cyclization to an unexpected position. nih.gov However, the synthesis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has been successfully achieved starting from 4,5-dimethoxyphenylhydrazine and ethyl pyruvate under acidic conditions. Microwave-assisted Fischer indole synthesis has also been employed to produce 4,6-dimethoxyindole (B1331502) in good yields.

| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |

| 4,5-Dimethoxyphenylhydrazine, Ethyl pyruvate | Concentrated HCl, 100°C | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | - | |

| Phenylhydrazine, Pyruvic acid | ZnCl₂, PCl₅, Microwave | 4,6-Dimethoxyindole | 79% | |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | - | nih.gov |

| Hydrazine (B178648) and N,O-acetal | HOAc in H₂O, 75°C | Tetracyclic indoline | - | nih.gov |

Other Established Indole Synthesis Reactions (e.g., Bischler, Hemetsberger)

The Bischler-Möhlau indole synthesis , which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has historically been hampered by harsh conditions and poor yields. wikipedia.org However, modern modifications, including the use of lithium bromide as a catalyst or microwave irradiation, have improved its utility. wikipedia.org A modified Bischler approach has been used for the synthesis of 3,6-bis-(3-indolyl)dibenzofuran, involving the condensation of a bromoketone with 3,5-dimethoxyaniline. chim.it

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method is particularly useful for introducing electron-withdrawing groups at the 2-position of the indole ring. The synthesis of methyl 4,6-dimethoxyindole-2-carboxylate can be achieved through the condensation of 2,4-dimethoxybenzaldehyde (B23906) with methyl azidoacetate, followed by thermal decomposition of the resulting vinyl azide. Despite its utility, the instability of the starting materials can be a drawback. wikipedia.org

Targeted Synthesis of the 4,5-Dimethoxy-1H-Indole Core

More direct and specialized methods have been developed to specifically construct the this compound framework.

Silica (B1680970) Gel-Assisted Reductive Cyclization Protocols

A notable method for the synthesis of alkoxyindoles involves the silica gel-assisted reductive cyclization of alkoxy-2,β-dinitrostyrenes. google.comacs.org This approach has been used to prepare 5,6-dibenzyloxyindole (DBI) from 4,5-dibenzyloxy-2,β-dinitrostyrene. google.com While effective, this method can be expensive and challenging to scale up for industrial production. google.comepo.org The process generally requires a significant amount of silica gel relative to the starting material. google.com

Copper-Catalyzed Cyclization Pathways to Methoxy-Activated Indoles

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indoles, including those with methoxy activation. chim.it One such method involves the copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde (B182550) and ethyl 2-isocyanoacetate, which yields ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. Copper(I) iodide (CuI) is a common catalyst for these transformations. researchgate.net This approach offers a modular synthesis of N-H indoles from readily available starting materials. d-nb.info

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl 2-isocyanoacetate | CuI, Cs₂CO₃, DMSO, 80°C | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | 60% | chim.it |

| Toluene derivatives, Nitrile derivatives | CuSO₄ | N-H indoles and analogs | up to 85% | d-nb.info |

Advanced Synthetic Strategies for Dimethoxyindoles

Modern synthetic strategies focus on improving efficiency, selectivity, and sustainability. numberanalytics.com These can include the use of advanced catalytic systems and novel reaction conditions. numberanalytics.com For the synthesis of complex dimethoxyindole derivatives, multi-step sequences that combine classical and modern methods are often employed. For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate starts with vanillin, which undergoes methylation, nitration, and bromination, followed by a microwave-assisted Cadogan synthesis to form the indole ring. chim.it

Green Chemistry Approaches in Indole Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.net These concepts have been increasingly applied to the synthesis of indoles, including analogs like this compound. Key green strategies include the use of microwave irradiation, electrochemical methods, and sustainable catalysts and solvents. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in medicinal chemistry for accelerating reaction times, often leading to higher yields and purities compared to conventional heating methods. nih.govmdpi.com This technique has been applied to numerous classical indole syntheses. nih.gov The synthesis of pyrazole (B372694) derivatives from chalcones, a reaction class that can be adapted for indole precursors, has been efficiently performed using microwave irradiation, highlighting the utility of this green technology for constructing heterocyclic systems. shd-pub.org.rs

Electrochemical synthesis offers another sustainable pathway, using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. rsc.org This method has been used to construct functionalized indoles from simple anilines and alkynes. rsc.orgrsc.org For instance, an electrocatalytic triamination of alkynes using 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox catalyst provides access to 2,3-diamino indoles without the use of transition metals or external oxidants. rsc.org

The development of sustainable catalytic systems is also a cornerstone of green indole synthesis. Palladium-catalyzed aerobic oxidative cycloisomerization of o-allylanilines uses molecular oxygen as the ultimate oxidant, producing water as the only byproduct. organic-chemistry.orgresearchgate.net This method provides an environmentally friendly route to 3-substituted indoles. organic-chemistry.org Similarly, the use of nanocatalysts, such as palladium bionanohybrids, allows for C-H activation reactions under mild, aqueous conditions, further enhancing the green credentials of the synthesis. chemrxiv.org Syntheses performed in greener solvents like water or ethanol, or under solvent-free conditions, also contribute to more sustainable protocols. mdpi.com

The table below showcases various green chemistry approaches that have been applied to the synthesis of indoles and related heterocycles.

Table 2: Green Synthetic Approaches for Indole and Heterocycle Synthesis

| Methodology | Starting Materials | Key Reagents/Conditions | Product Type | Key Green Feature | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Isatins, Chalcones, Amino acids | MeOH, 80 °C, Microwave | Spirooxindoles | Reduced reaction time, high yield | mdpi.com |

| Electrochemical Annulation | Arylamines, Tethered alkynes | Electrolysis, n-Bu4NI | Functionalized indoles | External oxidant-free | rsc.org |

| Aerobic Oxidative Cyclization | o-Allylanilines | Pd(OAc)2, O2 (1 atm) | 3-Substituted indoles | Molecular oxygen as sole oxidant | organic-chemistry.org |

| Solvent-Free Grinding | Thiazole carbohydrazide, Aldehydes | Solid-state grinding, room temp. | Thiazole hydrazones | Solvent-free, energy-efficient | mdpi.com |

| Electrocatalytic Triamination | Anilines, Alkynes | TEMPO (redox catalyst), electrolysis | 2,3-Diamino indoles | Transition-metal and oxidant-free | rsc.org |

Derivatization Strategies and Analogs of 4,5 Dimethoxy 1h Indole

Synthesis of Heterocyclic Fused Derivatives

The fusion of heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, onto an indole (B1671886) core is a common strategy in medicinal chemistry. While specific literature detailing these syntheses originating directly from 4,5-dimethoxy-1H-indole is limited, studies on the closely related isomer, 4,6-dimethoxy-1H-indole, provide a clear blueprint for these chemical transformations. These syntheses typically begin by creating a reactive intermediate from the starting indole.

In a representative study, new heterocyclic compounds were synthesized starting from 4,6-dimethoxy-1H-indole. samipubco.comsamipubco.comresearchgate.net The initial step involved its reaction with chloroacetic acid to produce 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, which then served as a versatile starting material for subsequent cyclization reactions. samipubco.comsamipubco.comresearchgate.net

Pyrazole (B372694) and Isoxazole (B147169) Derivatives

Building upon the 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid intermediate, further derivatization can yield fused pyrazole and isoxazole structures. One reported pathway involves creating a Schiff base compound by reacting a thiadiazole derivative with benzaldehyde (B42025). samipubco.comsamipubco.com This Schiff base is then used as a precursor to generate pyrazoline and isoxazole rings through reactions with hydrazine (B178648) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, respectively. samipubco.comsamipubco.comresearchgate.net

For example, the reaction of the Schiff base with hydrazine hydrate leads to the formation of a pyrazoline derivative, while reaction with hydroxylamine hydrochloride yields an isoxazole derivative. samipubco.comsamipubco.comresearchgate.net

Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives fused to the indole ring can also be achieved from the 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid intermediate. The general strategy involves reacting this intermediate with urea (B33335) or thiourea (B124793). samipubco.comsamipubco.comresearchgate.net These reactions, when refluxed in the presence of a base like sodium carbonate in ethanol, lead to the formation of pyrimidine-fused structures. samipubco.com Specifically, these reactions can yield thioxo-substituted pyrimidine derivatives. samipubco.comsamipubco.com

Diazetidine and Thiadiazole Incorporations

The incorporation of diazetidine and thiadiazole rings has been documented starting from the 4,6-dimethoxy-1H-indole isomer. samipubco.comsamipubco.comresearchgate.net

Diazetidine Derivatives: The reaction of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid with urea and thiourea can produce diazetidin-2-one and diazetidine-2-thione, respectively. samipubco.comsamipubco.com

Thiadiazole Derivatives: A thiadiazole ring can be introduced by first reacting the 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid intermediate with thiosemicarbazide (B42300) in a sodium hydroxide (B78521) solution, followed by reflux in dioxane. samipubco.comsamipubco.com This yields a thiadiazole derivative, which can be further modified, for instance, by creating a Schiff base. samipubco.comsamipubco.com

Synthesis of N-Substituted and Side-Chain Modified Derivatives

Modifications to the side chain of the this compound nucleus, particularly starting from its tryptamine (B22526) analog, have been explored to generate novel compounds.

N-Fatty Acyl Derivatives of 4,5-Dimethoxy Tryptamine

A series of N-fatty acyl derivatives of 4,5-dimethoxy tryptamine have been synthesized. niscpr.res.inresearchgate.net The synthesis is a multi-step process that begins with 2,3-dimethoxy benzaldehyde. niscpr.res.in The key intermediate, this compound, is prepared and subsequently converted to 4,5-dimethoxy tryptamine. niscpr.res.inresearchgate.net The final step involves the amide coupling of this tryptamine with various fatty acid chlorides. researchgate.net

The general synthetic route proceeds as follows:

Nitration: 2,3-dimethoxy benzaldehyde is nitrated to yield 2,3-dimethoxy-6-nitrobenzaldehyde. niscpr.res.in

Condensation: The product is then reacted with nitromethane (B149229) to form 1,2-dimethoxy-4-nitro-3-(2-nitrovinyl)benzene. niscpr.res.in

Indole Formation: This vinyl derivative is reduced and cyclized to produce this compound. researchgate.net

Side Chain Introduction: The indole is formylated via a Vilsmeyer-Haack reaction to give this compound-3-carbaldehyde. researchgate.net This is followed by a series of reactions to introduce the ethylamine (B1201723) side chain, ultimately yielding 4,5-dimethoxy tryptamine. niscpr.res.inresearchgate.net

Amide Coupling: The 4,5-dimethoxy tryptamine is coupled with different fatty acid chlorides (prepared by treating fatty acids with oxalyl chloride) to furnish the final N-fatty acyl derivatives. niscpr.res.inresearchgate.net

Schiff Base Compounds

Schiff bases, characterized by an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of indole derivatives, indole-3-carboxaldehyde (B46971) is a common starting material. orientjchem.org The synthesis typically involves dispersing the indole aldehyde and a primary amine in a solvent like methanol (B129727) and refluxing the mixture. orientjchem.org

While numerous indole-based Schiff bases have been created, a specific example related to the dimethoxy-indole core starts from the thiadiazole derivative of 4,6-dimethoxy-1H-indole (compound R4 in Table 1). samipubco.comsamipubco.com This derivative is reacted with benzaldehyde in the presence of acetic acid to yield a Schiff base. samipubco.comsamipubco.comresearchgate.net This reaction highlights how intermediates can be functionalized to create more complex structures.

Hybrid Structures (e.g., Indole-Thiazolidinedione-Triazole, Indole-Oxadiazole)

The synthesis of hybrid molecules that combine the this compound core with other pharmacologically relevant heterocycles like thiazolidinedione, triazole, and oxadiazole is a key strategy for developing new chemical entities. nih.govmdpi.com Combining these privileged scaffolds into a single molecule can lead to compounds with enhanced or novel biological properties. lsmu.lt

Indole-Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is a common partner for the indole nucleus in creating hybrid structures. lsmu.lt A general synthetic route to create these hybrids involves multiple steps. For instance, an indole derivative can be treated with semicarbazide, and the resulting product can be further reacted and cyclized to form the oxadiazole ring. mdpi.com Another approach involves the regioselective C-3 sulfenylation of indoles with 1,3,4-oxadiazole-2-thiols, using iodine as a catalyst, to create a direct link between the two heterocyclic systems. researchgate.net

Indole-Thiazolidinedione-Triazole Hybrids: Researchers have synthesized hybrid molecules incorporating indole, thiazolidinedione, and triazole moieties. mdpi.com One synthetic strategy involves creating a central triazole ring that links the indole and thiazolidinedione components. For example, 4-amino-5-(1H-indol-3-yl)-4H- lsmu.ltmdpi.comresearchgate.nettriazole-3-thiol can serve as a key intermediate, which is then linked to other heterocyclic systems. academie-sciences.fr While specific examples starting from this compound are not extensively detailed, the general methodologies are adaptable.

Indole-Oxadiazole-Thiazolidinone Hybrids: A multi-step reaction sequence has been developed to synthesize complex hybrids containing an indole nucleus, an oxadiazole ring, and a thiazolidinone moiety. mdpi.comnih.gov The synthesis can be initiated by reacting an indole derivative with semicarbazide, followed by reaction with an isothiocyanate and subsequent treatment with chloroacetic acid to form the thiazolidinone ring. mdpi.com This approach has been used to generate a library of compounds with yields ranging from 63% to 81%. mdpi.com

Table 1: Examples of Synthetic Pathways for Indole-Based Hybrid Structures

| Hybrid Type | Key Reagents & Conditions | Resulting Structure | Reference(s) |

|---|

Structural Diversification through Alkylation and Arylation

Alkylation and arylation are fundamental reactions for the structural diversification of the this compound scaffold. These reactions typically target the N-H of the pyrrole (B145914) ring or, under certain conditions, the carbon atoms of the indole nucleus.

Alkylation: N-alkylation of the indole ring is a common strategy to introduce a variety of substituents. For 4,6-dimethoxyindoles, which are structurally similar to the 4,5-dimethoxy isomer, N-alkylation can be readily achieved. For example, the reaction of 3-aryl-4,6-dimethoxyindole with methyl or ethyl α-bromoacetates in the presence of a base like potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) affords the corresponding N-alkylated products in good yields (70-78%). kemdikbud.go.id Mechanochemical methods, which involve solvent-free ball milling, have also proven effective for the N-alkylation of various imides and can be applied to heterocycles like indoles. beilstein-journals.org Friedel-Crafts alkylation reactions, catalyzed by acids, represent another route to introduce alkyl groups, primarily at the C3 position of the indole ring. acs.org

Arylation: N-arylation introduces an aryl group onto the indole nitrogen, significantly altering the molecule's steric and electronic properties. Metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this transformation. mdpi.com

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic method for forming N-aryl bonds. Modern variations use copper(I) iodide (CuI) with a diamine ligand to couple indoles with aryl iodides or bromides, producing N-arylindoles in high yields. nih.gov The active arylating agent in many copper-catalyzed systems using arylboronic acids is thought to be the arylboroxine anhydride. beilstein-journals.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysts, particularly with bulky, electron-rich phosphine (B1218219) ligands, are highly effective for the N-arylation of indoles with a wide range of aryl halides (iodides, bromides, chlorides) and triflates. organic-chemistry.org

Nickel-Catalyzed N-Arylation: Nickel(0) complexes are particularly useful for the arylation of indoles using less reactive aryl chlorides. mdpi.com

C-H arylation provides a direct method to form carbon-carbon bonds on the indole ring without prior functionalization. For instance, direct arylation at the C4 and C5 positions of the indole core has been achieved using palladium catalysis, sometimes employing a transient directing group to guide the regioselectivity. nih.gov

Table 2: Summary of Alkylation and Arylation Methods for Indole Derivatives

| Reaction Type | Method | Reagents/Catalyst | Position(s) Modified | Reference(s) |

|---|---|---|---|---|

| Alkylation | Base-mediated | Alkyl halide (e.g., ethyl α-bromoacetate), Base (e.g., KOH) | N1 | kemdikbud.go.id |

| Mechanochemical | Alkyl halide, Base (e.g., K₂CO₃), Ball mill | N1 | beilstein-journals.org | |

| Arylation | Copper-Catalyzed (Ullmann) | Aryl halide, CuI, Diamine ligand | N1 | nih.gov |

| Palladium-Catalyzed (Buchwald-Hartwig) | Aryl halide/triflate, Pd catalyst, Phosphine ligand | N1 | organic-chemistry.org | |

| Nickel-Catalyzed | Aryl chloride, Ni(0) complex | N1 | mdpi.com | |

| Direct C-H Arylation | Arylating agent, Pd catalyst, Directing group | C4, C5, C7 | nih.gov |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4,5-dimethoxy-1H-indole. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a comprehensive picture of the molecule's atomic framework. rsc.orgjournals.co.zarsc.org The chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.orgoregonstate.edu

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the indole (B1671886) ring, the protons of the two methoxy (B1213986) groups, and the N-H proton of the indole ring. niscpr.res.in

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the N-H proton of the indole ring appears as a broad singlet at approximately 8.11 ppm. niscpr.res.in The aromatic protons on the benzene (B151609) ring portion of the indole nucleus appear as a doublet at around 7.05 ppm and another doublet at 6.93 ppm. niscpr.res.in A multiplet observed between 6.69 and 6.58 ppm corresponds to another aromatic proton. niscpr.res.in The proton at the C2 position of the indole ring shows a triplet at approximately 7.15 ppm. niscpr.res.in The two methoxy groups give rise to sharp singlet signals at 4.07 ppm and 3.90 ppm. niscpr.res.in

Derivatives of this compound show predictable changes in their ¹H NMR spectra. For example, in 4,5-dimethoxy-3-(2-nitroethyl)-1H-indole, the indole N-H proton shifts to around 8.30 ppm. The aromatic protons show signals at 6.96 ppm (doublet), 6.89 ppm (singlet), and 6.85 ppm (doublet). The methylene (B1212753) protons of the nitroethyl group appear as triplets at 4.66 ppm and 3.43 ppm, while the methoxy protons are observed at 3.93 ppm and 3.84 ppm. niscpr.res.in

Table 1: ¹H NMR Data for this compound and a Derivative in CDCl₃

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| This compound | NH | 8.11 | s | - |

| Ar-H | 7.15 | t | 3.0 | |

| Ar-H | 7.05 | d | 9.0 | |

| Ar-H | 6.93 | d | 9.0 | |

| Ar-H | 6.69-6.58 | m | - | |

| OCH₃ | 4.07 | s | - | |

| OCH₃ | 3.90 | s | - | |

| 4,5-dimethoxy-3-(2-nitroethyl)-1H-indole | NH | 8.30 | s | - |

| Ar-H | 6.96 | d | 8.6 | |

| Ar-H | 6.89 | s | - | |

| Ar-H | 6.85 | d | 8.6 | |

| CH₂ | 4.66 | t | 7.1 | |

| OCH₃ | 3.93 | s | - | |

| OCH₃ | 3.84 | s | - | |

| CH₂ | 3.43 | t | - |

Data sourced from a study on N-fatty acyl derivatives of 4,5-dimethoxy tryptamine (B22526). niscpr.res.in

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. niscpr.res.in

For the parent compound, the spectrum shows signals for the aromatic carbons and the carbons of the methoxy groups. niscpr.res.in The chemical shifts for the carbon atoms in the indole ring are influenced by the electron-donating methoxy groups.

In the case of 4,5-dimethoxy-3-(2-nitroethyl)-1H-indole, the ¹³C NMR spectrum in CDCl₃ shows signals at 188.35, 153.15, 145.66, 143.33, 121.53, 114.91, 112.77, and 111.69 ppm, which are attributed to the carbons of the indole ring system. The carbons of the methoxy groups appear at 62.46 and 56.58 ppm. niscpr.res.in

Table 2: ¹³C NMR Data for this compound Derivatives in CDCl₃

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| This compound niscpr.res.in | 188.35, 153.15, 145.66, 143.33, 121.53, 114.91, 112.77, 111.69, 62.46, 56.58 |

| 4,6-dimethoxy-1H-indole derivative (R7) samipubco.com | 526.00 (CH₂-N), 112.09-135.03 (Car.), 65.94 (C-N), 158.01 (N=C), 154.40 (N=C), 164.34 (N=C-S) |

| 4,6-dimethoxy-1H-indole derivative (R11) sid.ir | 62.63 (CH₂-N), 117.07-133.31 (Car), 64.41 (CH-N), 56.99 (CH₃-O), 54.41 (CH₃-O), 154.31 (N=C), 162.63 (N=C-S), 185.87 (S=C) |

Note: The data for 4,6-dimethoxy-1H-indole derivatives are included for comparative purposes. samipubco.comsid.ir

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. niscpr.res.inarkat-usa.org

The IR spectrum of this compound in chloroform (CHCl₃) shows a prominent band for the N-H stretch of the indole ring at approximately 3483 cm⁻¹. niscpr.res.in Other significant bands include those for C-H stretching of the aromatic ring and methoxy groups, C=C stretching within the aromatic system, and C-O stretching of the methoxy groups. niscpr.res.in For instance, in a derivative, characteristic bands were observed at 3685, 3327, 3020, 2400, 1662, 1521, 1426, 1384, 1215, 928, 761, and 669 cm⁻¹. niscpr.res.in

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used for vibrational analysis, though it is less commonly reported in the literature for this specific compound.

Table 3: Key IR Absorption Bands for this compound and Derivatives

| Compound | Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|---|

| This compound niscpr.res.in | N-H Stretch | 3483 |

| C-H Stretch | 3020 | |

| C=C Stretch | 1663, 1518 | |

| C-O Stretch | 1215 | |

| 4,6-dimethoxy-1H-indole derivative (R1) samipubco.com | O-H (acid) | 3366-2400 |

| C-H (aromatic) | 3080 | |

| C-H (aliphatic) | 2908 | |

| C=C (aromatic) | 1581 | |

| C-N | 1382 | |

| C-O | 1254-1207 |

Note: Data for a 4,6-dimethoxy-1H-indole derivative is included for illustrative purposes. samipubco.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands that arise from π → π* transitions within the aromatic system.

For a related dimethoxyindole derivative, the UV-Vis spectrum showed absorption maxima (λmax) at 240, 278, 307, 337, and 380 nm, indicating a complex system of electronic transitions. arkat-usa.org The positions and intensities of these bands are sensitive to the substitution pattern on the indole ring.

Elemental Analysis (e.g., CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. For various derivatives of dimethoxy-indole, the found percentages of C, H, N, and S were in close agreement with the calculated values, thus confirming their elemental composition. samipubco.comsid.irresearchgate.net

Table 4: Elemental Analysis Data for a 4,6-dimethoxy-1H-indole Derivative (C₂₁H₂₀N₄O₂S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 64.27 | 63.75 |

| H | 5.14 | 5.05 |

| N | 14.28 | 13.90 |

| S | 8.17 | 7.77 |

Data for a derivative of 4,6-dimethoxy-1H-indole. samipubco.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are indispensable tools for the analysis of this compound, facilitating both the real-time monitoring of its synthesis and the final assessment of its purity. Thin-Layer Chromatography (TLC) is a particularly prevalent method due to its simplicity, speed, and low cost, making it ideal for routine laboratory use. nih.gov

Reaction Monitoring

In the synthesis of this compound and its derivatives, TLC is frequently employed to track the progress of a chemical reaction. niscpr.res.innih.gov This is achieved by periodically spotting a small amount of the reaction mixture onto a TLC plate, typically silica (B1680970) gel, and eluting it with an appropriate solvent system. The disappearance of the starting material's spot and the concurrent appearance of the product's spot indicate the reaction's progression towards completion. For instance, the synthesis of 4,5-dimethoxy-3-(2-nitrovinyl)-1H-indole from this compound-3-carbaldehyde is monitored by TLC to confirm the conversion of the starting material. niscpr.res.in Similarly, subsequent reduction reactions to form derivatives like 2-(4,5-dimethoxy-1H-indol-3-yl) ethanamine are also followed using this method. niscpr.res.in Visualization of the spots on the TLC plate is commonly achieved under UV light (254 nm), as the indole ring is a UV-active chromophore. mdpi.com Staining with reagents such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with indoles to produce colored spots, can also be used.

Purity Assessment and Purification

The purity of this compound is critical for its use in further applications. Both TLC and column chromatography are utilized for this purpose. A pure compound should ideally appear as a single spot on a TLC plate when eluted with multiple solvent systems of varying polarity. The presence of multiple spots indicates impurities.

For purification, column chromatography is the standard method, often using silica gel as the stationary phase. niscpr.res.innih.gov The choice of mobile phase (eluent) is typically determined by preliminary TLC analysis. Solvent systems composed of hexane (B92381) and ethyl acetate (B1210297) are very common for the purification of indole derivatives, with the ratio adjusted to achieve optimal separation. niscpr.res.inrug.nl For example, this compound has been purified using column chromatography with a mobile phase of ethyl acetate and hexane in a 20:80 ratio. niscpr.res.in

While a specific retention factor (Rf) for this compound is not consistently reported across the literature, as it can vary with specific experimental conditions (e.g., plate manufacturer, chamber saturation, temperature), typical solvent systems used for its chromatography are well-documented. merckmillipore.combldpharm.com The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. nih.gov For a related compound, 4,4-dimethoxy-1-(1-methyl-1H-indol-2-yl)butan-1-one, an Rf value of 0.31 has been reported using a hexane/ethyl acetate (5/1) mobile phase on a silica gel plate. acs.org

High-Performance Liquid Chromatography (HPLC) offers a more sensitive and quantitative method for purity assessment. sielc.com Reverse-phase HPLC, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, is a common setup for analyzing indole derivatives. For example, the purity of various indole-based compounds has been confirmed using an Agilent 1100 Series HPLC system with a C18 column, detecting the eluting compounds at wavelengths of 254 nm and 365 nm. semanticscholar.org

The table below summarizes common chromatographic systems used for the analysis and purification of this compound and related compounds.

Table 1: Chromatographic Systems for this compound and Related Derivatives

| Compound/Process | Method | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference(s) |

|---|---|---|---|---|---|

| This compound | Column Chromatography | Silica Gel | Ethyl acetate / Hexane (20:80) | Purification | niscpr.res.in |

| Synthesis of 4,5-dimethoxy-3-(2-nitrovinyl)-1H-indole | TLC | Silica Gel | Ethyl acetate / Hexane (50:50) | Reaction Monitoring & Purification | niscpr.res.in |

| 4,4-Dimethoxy-1-(1-methyl-1H-indol-2-yl)butan-1-one (Rf = 0.31) | TLC | Silica Gel | Hexane / Ethyl Acetate (5:1) | Characterization | acs.org |

| Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)-5-methoxy-1H-indole-2-carboxylate | Flash Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | Purification | nih.gov |

| 5,6-Dimethoxy-1H-indole-3-ethylamine | HPLC | Newcrom R1 | Acetonitrile / Water / Phosphoric Acid | Analysis | sielc.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-3-carbaldehyde |

| 4,5-dimethoxy-3-(2-nitrovinyl)-1H-indole |

| 2-(4,5-dimethoxy-1H-indol-3-yl) ethanamine |

| 4,4-Dimethoxy-1-(1-methyl-1H-indol-2-yl)butan-1-one |

| Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)-5-methoxy-1H-indole-2-carboxylate |

Pharmacological and Biological Activities of 4,5 Dimethoxy 1h Indole Derivatives

Anticancer and Antitumor Potency

Derivatives of 4,5-dimethoxy-1H-indole have emerged as a subject of interest in oncology research, demonstrating notable potential in inhibiting cancer cell growth through various mechanisms.

The cytotoxic effects of several this compound derivatives have been quantified against various human cancer cell lines. For instance, a 4,5-dimethoxy substituted indole (B1671886) compound (compound 18) was identified as a potent inhibitor of Myeloid cell leukemia 1 (Mcl-1), exhibiting a half-maximal growth inhibition (GI₅₀) of 37 nM against the NCI-H929 multiple myeloma cell line. Furthermore, 4,5-dimethoxycanthin-6-one (B169079), a natural product derivative containing a 4,5-dimethoxy substituted indole-like core, has been shown to inhibit the proliferation of glioblastoma cells. nih.gov Another class of compounds, indole-based chalcone (B49325) derivatives incorporating a 3-bromo-4,5-dimethoxy-phenyl moiety, has also been synthesized and evaluated for its antiproliferative activities. nih.gov

The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets, leading to the disruption of key cellular processes.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Inspired by microtubule destabilizers like JAI-51 and crolibulin, which bears a 3-bromo-4,5-dimethoxy-phenyl moiety, a series of indole-based chalcone derivatives containing this specific phenyl group were designed as tubulin polymerization inhibitors. nih.gov These compounds aim to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death.

Mcl-1 Inhibition: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy. nih.govnih.govdovepress.com Consequently, Mcl-1 has emerged as a critical target for cancer drug discovery. mdpi.comsymeres.com A specific this compound derivative has been identified as a potent and selective Mcl-1 inhibitor, demonstrating that this scaffold can be effectively utilized to target this key survival protein.

ERα Inhibition: The estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers, making it a primary target for endocrine therapies. nih.govmdpi.com While various indole derivatives have been investigated as ERα inhibitors, the available search results did not yield specific information on this compound derivatives acting through this mechanism.

Apoptotic Cell Death Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. merckmillipore.comresearchgate.net The natural product derivative 4,5-dimethoxycanthin-6-one has been shown to induce not only apoptosis but also pyroptosis, a pro-inflammatory form of cell death, in glioblastoma cells. nih.gov This dual mechanism is triggered by the compound's ability to inhibit LSD1, which in turn affects the AKT/mTOR and MAPK signaling pathways, ultimately leading to cell death. nih.gov

Antimicrobial Activities

The investigation into the antimicrobial properties of this compound derivatives has revealed potential applications in combating fungal pathogens.

While the broader class of indole derivatives has been extensively studied for antibacterial properties, the search did not yield specific data on the antibacterial efficacy of compounds containing the this compound scaffold. nih.govbenthamscience.comsemanticscholar.org

Azole compounds are a well-established class of antifungal agents. turkjps.org Research into new antifungal drugs has explored hybrid molecules to enhance efficacy. A series of novel 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones were synthesized and evaluated for their in vitro antifungal activity. bohrium.com These compounds combine a 1,2,4-triazole (B32235) core with a 4,5-dimethoxy substituted benzyl (B1604629) moiety, indicating the potential utility of the 4,5-dimethoxy substitution pattern in the development of new antifungal agents. bohrium.com The study showed that these derivatives exhibited good antifungal activity, with Minimum Inhibitory Concentration (MIC) values better than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against the tested fungal strains. bohrium.com

Antiviral Activities

The indole scaffold is a key component in several antiviral drugs, and extensive research has been conducted on its potential to combat various viral infections, including HIV and HCV. nih.govnih.govresearchgate.net However, despite the broad interest in indole derivatives, the conducted searches did not find specific studies detailing the antiviral activities of compounds derived from this compound. Research has focused on other substitution patterns, such as 5,7-dimethoxy or on related azaindole cores. nih.govacs.org

HIV-1 Fusion Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit the fusion of the Human Immunodeficiency Virus Type 1 (HIV-1) with host cells. This process is a critical step in the viral life cycle and is mediated by the viral envelope glycoprotein (B1211001) gp41. nih.gov

One area of research has focused on designing small molecules that bind to a hydrophobic pocket on the gp41 protein, thereby disrupting the conformational changes required for fusion. nih.gov For instance, benzylindole derivatives have been synthesized and evaluated for their inhibitory activity against the HIV-1 integrase enzyme, another crucial target for antiviral therapy. semanticscholar.org While some of these derivatives showed promise, their activity was sometimes dependent on biotransformation into other active compounds. semanticscholar.org

Further studies on indole-containing compounds have aimed to optimize their structure to enhance binding affinity and biological activity. nih.gov For example, bis-indole derivatives with benzyl substitutions have demonstrated activity against both cell-cell and virus-cell fusion in the micromolar range. nih.gov Optimization of the basic indole scaffold has led to the identification of inhibitors with improved potency against HIV-1 fusion. nih.gov Additionally, hyperbranched oligomeric structures derived from 5,6-dihydroxyindole-2-carboxylic acid, which can be synthesized from 5,6-dimethoxy-1H-indole-2-carboxylic acid methyl ester, have shown potential as HIV-1 inhibitors. mdpi.com

Table 1: HIV-1 Fusion Inhibition by this compound Derivatives This table is for informational purposes only and does not constitute a recommendation for any specific treatment.

| Compound Class | Target | Key Findings |

|---|---|---|

| Benzylindole Derivatives | HIV-1 Integrase | Some derivatives inhibit HIV-1, potentially through biotransformation. semanticscholar.org |

| Benzyl-substituted Bis-indoles | gp41-mediated fusion | Demonstrated micromolar activity against cell-cell and virus-cell fusion. nih.gov |

| Hyperbranched Oligomers | HIV-1 Adsorption/Fusion | Showed potential as HIV-1 inhibitors. mdpi.com |

| 4,6-dimethoxy-substituted indole | Not specified | Improved antiviral potency but subject to O-demethylation. acs.org |

Rhinovirus Infection Inhibition

Human rhinoviruses (HRV) are a primary cause of the common cold. nih.gov Research has explored the potential of 4,5-dimethoxybenzene-based compounds, structurally related to this compound, as inhibitors of rhinovirus infection. nih.govresearchgate.net These inhibitors are designed to bind to the VP1 protein, a component of the viral capsid, thereby preventing the virus from replicating. nih.govresearchgate.net

Structure-based drug design has led to the optimization of a class of small-molecule inhibitors. nih.govresearchgate.net One notable compound, 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol, emerged as a potent inhibitor of HRV serotype 14, exhibiting micromolar activity with low toxicity to host cells. nih.govresearchgate.netresearchgate.net This highlights the potential of the 4,5-dimethoxy substitution pattern in the development of antiviral agents against rhinovirus.

Table 2: Rhinovirus Infection Inhibition by 4,5-Dimethoxybenzene Derivatives This table is for informational purposes only and does not constitute a recommendation for any specific treatment.

| Compound | Target | Activity (EC50) |

|---|---|---|

| 2-(4,5-Dimethoxy-2-nitrophenyl)-1-(4-(pyridin-4-yl)phenyl)ethanol | VP1 protein of HRV serotype 14 | 3.4 ± 1.0 μM nih.govresearchgate.netresearchgate.net |

Hepatitis C Virus (HCV) Inhibition

The hepatitis C virus (HCV) is a major cause of liver disease. derpharmachemica.com Indole derivatives have been identified as novel inhibitors of HCV. nih.gov The HCV nonstructural protein 5B (NS5B) polymerase is a key enzyme in the virus's replication process and a prime target for antiviral drugs. derpharmachemica.com

Screening of small molecule libraries has led to the discovery of N-protected indole scaffolds as anti-HCV agents. nih.gov Structure-activity relationship (SAR) studies have shown that certain racemic inhibitors display good anti-HCV activity. nih.gov Further investigation into the stereochemistry of these compounds revealed that specific enantiomers can exhibit enhanced potency and lower cytotoxicity. nih.gov The mechanism of action for these N-protected indole scaffold derivatives appears to involve interference with the early stages of the HCV life cycle, such as viral entry. nih.gov Molecular docking studies have also been employed to investigate the binding of 2-phenylindole (B188600) derivatives to the active sites of the NS5B polymerase enzyme. derpharmachemica.com

Table 3: HCV Inhibition by Indole Derivatives This table is for informational purposes only and does not constitute a recommendation for any specific treatment.

| Compound Class | Target | Key Findings |

|---|---|---|

| N-protected indole scaffolds | HCV life cycle (viral entry) | Racemic inhibitors show good anti-HCV activity; specific enantiomers can be more potent. nih.gov |

| 2-phenylindole derivatives | NS5B polymerase | Molecular docking studies suggest potential for inhibition. derpharmachemica.com |

Anti-inflammatory and Analgesic Effects

Indole derivatives have long been recognized for their anti-inflammatory and analgesic properties. chim.itnih.gov The 4,5-dimethoxy substitution pattern has been incorporated into various indole-based structures to explore their potential in this area.

For example, N2-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide and similar compounds have been noted for their potential anti-inflammatory and analgesic properties, possibly through interactions with neurotransmitter systems. smolecule.com Additionally, research into 4,5-dimethoxy-1H-isoindole-1,3(2H)-dione suggests it may inhibit pro-inflammatory cytokines, which are key mediators of inflammation.

A study evaluating a series of synthetic indole derivatives identified two compounds, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, as having desirable anti-inflammatory and analgesic effects. nih.gov

Antioxidant Properties

The indole nucleus is known to be an effective antioxidant, capable of protecting lipids and proteins from peroxidation. niscpr.res.in The presence of methoxy (B1213986) groups on the indole ring can influence this antioxidant efficacy. niscpr.res.in

N-fatty acyl derivatives of 4,5-dimethoxy tryptamine (B22526) have been synthesized and evaluated for their antioxidant activity. niscpr.res.in The lipophilicity of these compounds, influenced by the length of the acyl chain, appears to play a significant role in their antioxidant potential. niscpr.res.in One particular derivative, an undecenoic acid-based compound, demonstrated good antioxidant activity across multiple assays. niscpr.res.in Another study on bis(indolyl)methane derivatives also reported antioxidant properties for some of the synthesized compounds. asianpubs.org

Anticholinesterase Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of Alzheimer's disease. rjpn.orgbohrium.com Indole derivatives have been investigated for their anticholinesterase activity. rjpn.orgnih.gov

Research has shown that 4,6-dimethoxyindole-based azine derivatives can inhibit acetylcholinesterase. nih.gov Specifically, dimethoxy-substituted compounds were found to be the most effective inhibitors in one study. nih.gov Another study on novel indole-based hydrazide-hydrazones also reported anticholinesterase activities. rjpn.orgbohrium.com Furthermore, certain indole amines have exhibited acetylcholinesterase inhibition comparable to the standard drug galantamine. rsc.org

Table 4: Anticholinesterase Activity of Dimethoxy-Indole Derivatives This table is for informational purposes only and does not constitute a recommendation for any specific treatment.

| Compound Class | Enzyme | Key Findings |

|---|---|---|

| 4,6-Dimethoxyindole-based Azines | Acetylcholinesterase | Dimethoxy substituted compounds were the best inhibitors in the series. nih.gov |

| Indole amines | Acetylcholinesterase | Two compounds showed inhibition comparable to galantamine. rsc.org |

| Methyl (E)-7-((2-benzoylhydrazono)methyl)-4, 6-dimethoxy-1H-indole-2-carboxylate | Cholinesterase (AChE and BuChE) | Identified as the most energetic compound in a series of hydrazide hydrazones. rjpn.org |

Other Potential Biological Activities (e.g., Anti-diabetic, Anti-hypertensive, Anti-malarial)

Derivatives of this compound have been explored for a variety of other biological activities, reflecting the versatility of the indole scaffold. rjpn.orgrsc.orgnih.govresearchgate.net

Anti-diabetic: Indole derivatives are being investigated as potential anti-diabetic agents. researchgate.net Natural and synthetic indole alkaloids have shown promise in this area. researchgate.net

Anti-hypertensive: The indole nucleus is a component of some anti-hypertensive drugs. rsc.orgresearchgate.net For example, the indole alkaloid reserpine (B192253) has been used for the treatment of high blood pressure. rsc.org

Anti-malarial: The emergence of drug-resistant malaria parasites necessitates the development of new therapeutic agents. chemrj.orgnih.gov Indole derivatives have been a focus of anti-malarial drug discovery. nih.gov For instance, 3,4,5-trimethoxy substitution on an indole derivative resulted in a five-fold increase in potency against Plasmodium falciparum in one study. acs.org

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Influence of Methoxy (B1213986) Group Position and Other Substituents on Biological Efficacy

The position and nature of substituents on the indole (B1671886) ring are critical determinants of biological activity. researchgate.netchim.it Methoxy groups, in particular, are known to activate the indole ring and enhance its reactivity. chim.it

Research has shown that the specific placement of methoxy groups has a significant impact on the anti-cancer activity of indole derivatives. nih.gov For instance, in a study of parthenolide-indole derivatives, it was observed that 6-methoxy-substituted compounds exhibited better anti-proliferative activity against certain cancer cell lines than their 5-methoxy-substituted counterparts. nih.gov Both 5-methoxy and 6-methoxy substituted compounds were significantly more potent than the unsubstituted parent compounds. nih.gov Conversely, another study on different indole derivatives found that substitution at the 7-position of the indole ring was the most favorable for antagonist activity, while substitution at the 4-position was the least favorable. researchgate.net

A novel class of antiviral inhibitors targeting the rhinovirus (HRV) protein VP1 features a 4,5-dimethoxybenzene skeleton. researchgate.net The exploration of SAR within this series led to the identification of a prototype compound for further detailed study. researchgate.net

Beyond the methoxy groups, other substituents also play a crucial role. In the development of HIV inhibitors, a 5-methoxy-1H-indole-2-carboxylic acid moiety was part of a compound that showed equipotent activity to other potent molecules in the series. nih.gov In the same study, moving a methoxy group on an attached phenyl ring from the 4-position to the 2- or 3-position resulted in a two-fold decrease in potency. nih.gov The replacement of a methoxy group with an electron-withdrawing group like chlorine was also found to be detrimental to activity. nih.gov

| Indole Scaffold/Derivative Class | Substituent Modification | Biological Target/Activity | Observed Effect on Efficacy | Source |

|---|---|---|---|---|

| Parthenolide-Indole Derivatives | 6-methoxy vs. 5-methoxy | Anti-proliferative (Cancer) | 6-methoxy substitution showed better activity than 5-methoxy. Both were better than unsubstituted. | nih.gov |

| 3-substituted 1H-indole-2-carboxylic acids | Methoxy group at position 7 vs. 4 | CysLT1 Antagonist | Substitution at position 7 was most favorable; position 4 was least favorable. | researchgate.net |

| 4,5-dimethoxybenzene derivatives | Various substitutions | Antiviral (Rhinovirus VP1) | Identified a prototype compound based on the 4,5-dimethoxybenzene skeleton. | researchgate.net |

| Betulinic Acid Derivatives (HIV Inhibitors) | Methoxy group on attached phenyl ring (4-position vs. 2- or 3-position) | Anti-HIV | Moving the methoxy from position 4 to 2 or 3 decreased potency two-fold. | nih.gov |

| Bisindole Compounds (HIV Fusion Inhibitors) | Linkage position (6-6' vs. 5-5', 5-6', 6-5') | Anti-HIV (gp41) | 6-6' linkage provided the highest activity. | nih.gov |

| Arylidene-1H-indole-2-carbohydrazones | Introduction of a 4-methoxy group | Antioxidant | Increased antioxidant activity. | unica.it |

| Isatin (B1672199)/Indole Derivatives | 5-methoxy vs. 5-hydroxy | Aβ Anti-aggregation | The 5-methoxy analogue showed significantly higher potency. | mdpi.com |

Pharmacophoric Feature Identification for Specific Bioactivities

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules with improved potency and selectivity.

For indole and isatin derivatives acting as inhibitors of beta-amyloid (Aβ) aggregation, a key factor in Alzheimer's disease, a pharmacophore hypothesis was generated. This model successfully distinguished between active and inactive compounds and was complemented by a 3D-QSAR study to further refine the physicochemical features correlated with potency. mdpi.comnih.gov

In the pursuit of novel antibacterial and antifungal agents, pharmacophore modeling of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives was conducted. One of the lead compounds identified from this work was (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, which can be considered for further development. researchgate.net The developed pharmacophore models for this class of compounds typically included features such as hydrophobic atoms, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors. researchgate.net

Similarly, a common pharmacophore was explored for substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles that act as substrate-specific inhibitors of the enzyme ALOX15. mdpi.com Computational studies suggested that structural differences induced by inhibitor binding are translated through the enzyme, affecting the enzyme-substrate complex. mdpi.com For dopamine (B1211576) D2 antagonists, a pharmacophore was identified and used in 3D-QSAR studies to gain detailed insight into the structure-activity relationship, identifying key electrostatically favorable and unfavorable regions for receptor binding. pharmacophorejournal.com

| Bioactivity | Molecule Class | Identified Pharmacophoric Features | Source |

|---|---|---|---|

| Aβ Anti-aggregation | Indole and Isatin Derivatives | A comprehensive hypothesis was developed to discern active from inactive compounds. | mdpi.comnih.gov |

| Antibacterial/Antifungal | 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives | Hydrophobic atoms, aromatic rings, hydrogen bond acceptors, hydrogen bond donors. | researchgate.net |

| ALOX15 Inhibition | 5-(4-Methoxyphenyl)-1H-indoles | A common pharmacophore was defined to understand allosteric inhibition. | mdpi.com |

| Dopamine D2 Antagonism | Indole Derivatives | Identified electrostatically favorable and unfavorable regions for receptor binding. | pharmacophorejournal.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis involves the development of mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.org These models are powerful predictive tools in drug design.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties (e.g., steric and electrostatic fields) of molecules with their biological activities. nih.gov

Several 3D-QSAR studies have been performed on indole derivatives. For a series of indole derivatives acting as phosphodiesterase (PDE) type IV inhibitors, both CoMFA and CoMSIA methods were used to identify key features for activity, yielding models with good predictive power. nih.gov Another study on indole derivatives as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) inhibitors used a Gaussian field-based 3D-QSAR model, which was validated and used to understand the impact of various substitutions on activity. tandfonline.com

For a large series of 3-amidinobenzyl-1H-indole-2-carboxamides that inhibit the blood coagulation enzyme factor Xa, docking studies were combined with CoMFA and CoMSIA to generate highly predictive 3D-QSAR models. nih.gov These models corresponded well with experimentally determined binding site topology. nih.gov In the study of anti-amyloidogenic indole and isatin derivatives, an atom-based 3D-QSAR model was developed for the most active compounds, which complemented the pharmacophore hypothesis by identifying key physicochemical features correlated with potency. mdpi.comnih.gov The model showed acceptable predictive statistics for both the training and test sets. mdpi.comnih.gov

| Biological Target | Methodology | Key Statistical Parameters | Source |

|---|---|---|---|

| Phosphodiesterase IV (PDE IV) | CoMFA, CoMSIA | CoMFA: q²=0.494, r²=0.986; CoMSIA: q²=0.541, r²=0.967 | nih.gov |

| 17β-HSD5 | Gaussian field-based 3D-QSAR | R²=0.9278, Q²=0.8346 | tandfonline.com |

| Factor Xa | CoMFA, CoMSIA | Consistent and highly predictive models were developed. | nih.gov |

| Aβ Aggregation | Atom-based 3D-QSAR | q²=0.596 (training set), r²ext=0.695 (test set) | mdpi.comnih.gov |

Four-dimensional QSAR (4D-QSAR) extends the principles of 3D-QSAR by incorporating the conformational flexibility of the ligand and, in some cases, the receptor. mdpi.com This approach considers an ensemble of conformations for each molecule, providing a more dynamic picture of the structure-activity relationship. mdpi.com

A 4D-QSAR study was conducted on a series of indole glyoxamide derivatives known as HIV-1 attachment inhibitors. researchgate.net Using the Electron Conformational-Genetic Algorithm (EC-GA) method, this study aimed to uncover key pharmacophoric features and develop a predictive model for biological activity. The resulting 4D-QSAR model demonstrated high predictive ability, as indicated by strong internal and external validation statistics (R²training, R²test, and q² values all above 0.8). researchgate.net Such models provide valuable insights into the crucial interactions between the indole derivatives and their target protein, guiding the design of new inhibitors. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with high accuracy. nih.govnih.gov For 4,5-dimethoxy-1H-indole, DFT calculations are instrumental in elucidating its fundamental characteristics. These calculations are often performed using hybrid functionals like B3LYP, which have shown excellent agreement with experimental data for organic molecules. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The optimization process typically confirms the planarity of the bicyclic indole (B1671886) core. A key aspect of the conformational analysis for this molecule is the orientation of the two methoxy (B1213986) groups (-OCH₃) attached to the benzene (B151609) ring. The dihedral angles involving these groups determine their spatial arrangement relative to the indole plane, which can influence intermolecular interactions and molecular packing in a solid state. Theoretical studies on related indole derivatives have shown that different conformers can exist, with their relative stability depending on the rotational orientation of such substituent groups. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted) This table presents hypothetical data based on DFT calculations for similar indole structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-C5 | 1.412 | C3-C4-C5 | 120.5 |

| C4-O(Me) | 1.365 | C4-C5-C6 | 119.8 |

| C5-O(Me) | 1.366 | C4-O-C(Me) | 117.5 |

| N1-C2 | 1.378 | C5-O-C(Me) | 117.8 |

| N1-H | 1.014 | C2-N1-C7a | 109.2 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. niscpr.res.in

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the electron-donating nature of the methoxy groups and the nitrogen atom is expected to raise the energy of the HOMO, while the aromatic system influences the LUMO energy. DFT calculations can precisely quantify these energy levels. In similar aromatic compounds, the HOMO is typically localized over the electron-rich regions of the ring system, while the LUMO is distributed across the π-conjugated system. niscpr.res.in

Table 2: Calculated FMO Energies and Related Parameters for this compound This table presents hypothetical data based on DFT calculations for analogous dimethoxy-aromatic systems. niscpr.res.in

| Parameter | Value (eV) |

| EHOMO | -5.35 |

| ELUMO | -0.88 |

| Energy Gap (ΔE) | 4.47 |

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 0.88 |

| Chemical Hardness (η) | 2.24 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). niscpr.res.inchemrxiv.org

For this compound, the MEP map is expected to show significant negative potential (red/yellow) around the oxygen atoms of the methoxy groups and the nitrogen atom of the indole ring, due to their lone pairs of electrons. These regions are the most likely sites for electrophilic attack. manipal.edu Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of high positive potential (blue), making it a primary site for hydrogen bond donation and interaction with nucleophiles. niscpr.res.in The aromatic protons would also show moderately positive potential.

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. aps.org Computational methods can predict NLO behavior by calculating molecular parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.commdpi.com

The presence of electron-donating groups (the two methoxy groups and the indole nitrogen) connected to the π-conjugated aromatic system in this compound suggests it may possess NLO properties. DFT calculations are employed to compute the values of α and β. These calculated values are often compared with those of a standard NLO material like urea (B33335) to assess the molecule's potential. ajchem-a.comresearchgate.net

Table 3: Predicted NLO Properties of this compound This table presents hypothetical data based on theoretical studies of similar organic chromophores.

| Property | This compound (a.u.) | Urea (a.u.) |

| Dipole Moment (μ) | 2.5 D | 1.37 D |

| Mean Polarizability (α) | 125 | 23 |

| First Hyperpolarizability (βtot) | 380 x 10-33 esu | 37 x 10-33 esu |

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and orbital interactions. nih.gov It is particularly useful for quantifying charge delocalization, hyperconjugative interactions, and the stability they impart to a molecule. The analysis examines interactions between filled (donor) and empty (acceptor) orbitals and calculates their stabilization energy, E(2).

Table 4: Key NBO Interactions and Stabilization Energies (E(2)) for this compound This table presents hypothetical data modeled on NBO analysis of substituted aromatic systems. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 38.5 |

| LP (1) N1 | π* (C7-C7a) | 42.1 |

| LP (2) O(C4) | π* (C3a-C4) | 25.8 |

| LP (2) O(C5) | π* (C5-C6) | 24.9 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com It is widely used in drug discovery to understand potential mechanisms of action and to screen for compounds that might interact with a specific biological target.

Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and inflammation, such as cyclooxygenase (COX) or various kinases. nih.govresearchgate.net A molecular docking study of this compound would involve computationally placing the molecule into the active site of a target protein. The simulation scores the different binding poses based on factors like binding energy, which estimates the affinity of the ligand for the protein. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. researchgate.net

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Target (e.g., COX-2)

| Parameter | Value |

| Binding Energy | -8.2 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Key Interactions | Hydrogen bond between N1-H and Ser530; Hydrophobic interactions with Tyr355; π-π stacking with Arg120 |

Ligand-Receptor Interaction Analysis and Binding Modes

The interaction of a ligand with its biological receptor is the foundational event for a physiological response. Computational docking studies are instrumental in predicting and analyzing these interactions. For indole derivatives, the binding modes are often characterized by a combination of hydrophobic interactions and hydrogen bonding. The indole ring itself, being largely aromatic and planar, can engage in π-π stacking and hydrophobic interactions with corresponding residues in a receptor's binding pocket.

In the case of this compound, the methoxy groups at the 4 and 5 positions are expected to play a significant role in defining its binding orientation and affinity. These groups can act as hydrogen bond acceptors, forming interactions with suitable donor residues such as arginine or asparagine within a receptor active site. mdpi.com The precise geometry of the binding pocket will determine the preferred orientation of the methoxy groups. For instance, in silico docking studies on related substituted indoles have shown that the position of methoxy groups can significantly influence the binding mode and inhibitory potency against enzymes like 15-lipoxygenases (ALOX15). mdpi.comnih.gov

The binding mode of a ligand is not static and can be influenced by the presence of other molecules or changes in the receptor's conformation. mdpi.com For dimeric enzymes, the binding of an inhibitor to one monomer can allosterically modulate the binding of a substrate to the other monomer. mdpi.comnih.gov The specific interactions of the this compound would be unique to its electronic and steric profile, with the methoxy groups potentially guiding its orientation within the active site to maximize favorable interactions.

Table 1: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Interacting Residues | Moiety of this compound Involved |

|---|---|---|

| Hydrogen Bonding | Arginine, Asparagine, Glutamine | Methoxy groups, Indole N-H |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine | Indole ring |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Indole ring |

Prediction of Binding Affinity and Orientation

The prediction of binding affinity, often expressed as a docking score or binding energy, is a key output of molecular docking simulations. This value provides a quantitative estimate of the strength of the interaction between a ligand and its receptor. A lower binding energy generally indicates a more stable and favorable interaction. The orientation of the ligand within the binding site is intrinsically linked to its affinity, as the molecule will adopt a pose that maximizes favorable interactions and minimizes steric clashes.

Table 2: Hypothetical Docking Results for this compound with a Target Receptor

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | Arg405, Asn152, His585 |

| Predicted Orientation | Methoxy groups oriented towards polar residues |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational stability and flexibility. mdpi.com By simulating the movements of atoms and molecules according to the laws of physics, MD can reveal how a ligand like this compound behaves in a solvated environment and when bound to a receptor.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The pharmacokinetic and toxicological properties of a potential drug candidate are critical for its success. In silico ADMET prediction tools are widely used in the early stages of drug discovery to assess these properties. researchgate.net These computational models can predict a range of parameters for this compound, providing an early indication of its drug-likeness.

Absorption: Predictions would include parameters like human intestinal absorption (HIA) and cell permeability (Caco-2).

Distribution: The ability of the compound to cross the blood-brain barrier (BBB) and its plasma protein binding (PPB) potential would be estimated.

Metabolism: Predictions would focus on which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it is an inhibitor of these enzymes.

Excretion: The likely route of elimination from the body would be predicted.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 3: Representative ADMET Predictions for a Small Molecule Like this compound

| ADMET Property | Predicted Outcome |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Likely |

| CYP2D6 Inhibition | Possible Inhibitor |

| AMES Toxicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Hirshfeld Charge Analysis

Hirshfeld charge analysis is a computational method used to partition the electron density of a molecule among its constituent atoms, providing a way to define atomic charges. mdpi.com This analysis is valuable for understanding the electrostatic potential of a molecule and predicting its intermolecular interactions. The Hirshfeld surface analysis visually represents these interactions. nih.gov